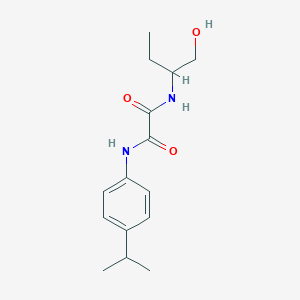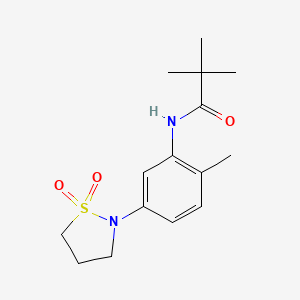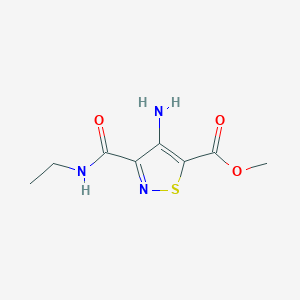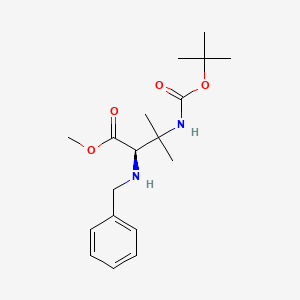![molecular formula C17H11ClF3N5O B2969345 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide CAS No. 321430-25-5](/img/structure/B2969345.png)
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is a complex organic compound that belongs to the class of pyrimidinecarboxamides This compound is characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, pyridinyl, and pyrimidine moieties
Mechanism of Action
Target of Action
The primary target of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the shape and structure of the cells.
Biochemical Pathways
The compound’s interaction with the spectrin-like proteins affects the cytoskeleton of oomycetes, which is a key component of many biochemical pathways. This disruption can lead to a cascade of effects downstream, including the inhibition of growth of the mycelium and sporulation .
Result of Action
The action of this compound results in a number of molecular and cellular effects. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects can lead to the control of diseases caused by oomycetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the chlorination of 3-chloro-5-(trifluoromethyl)-2-pyridine using a chlorinating agent such as thionyl chloride.
Coupling with Pyrimidine Derivative: The chlorinated pyridine intermediate is then coupled with a pyrimidine derivative in the presence of a base such as potassium carbonate to form the desired pyrimidinecarboxamide structure.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine and pyrimidine derivatives.
Substitution: Formation of substituted pyridine and pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and polymers.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide
- **this compound analogs with different substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-pyridin-4-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N5O/c1-9-12(8-24-14(25-9)10-2-4-22-5-3-10)16(27)26-15-13(18)6-11(7-23-15)17(19,20)21/h2-8H,1H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVWEQXNZASEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


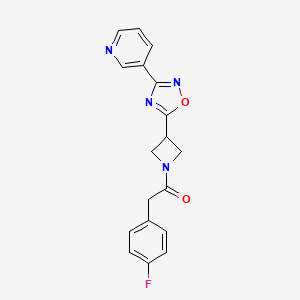
![3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2969268.png)
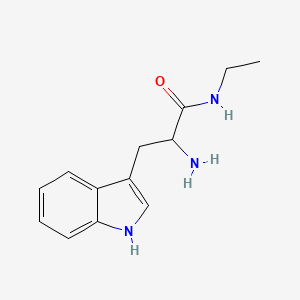
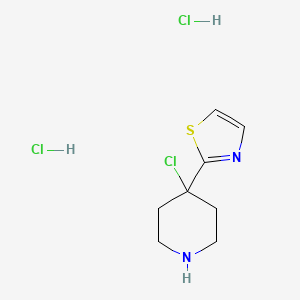
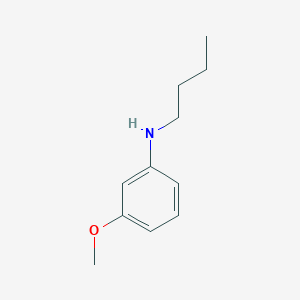
![ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2969275.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2969276.png)
